(14E,18E)-lycopadiene (14E,18E)-lycopadiene (14E,18E)-lycopadiene is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 111051-86-6
VCID: VC20743667
InChI: InChI=1S/C40H78/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h21-22,33-34,37-40H,11-20,23-32H2,1-10H3/b35-21+,36-22+/t37-,38-,39+,40+/m1/s1
SMILES: CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C
Molecular Formula: C40H78
Molecular Weight: 559 g/mol

(14E,18E)-lycopadiene

CAS No.: 111051-86-6

Cat. No.: VC20743667

Molecular Formula: C40H78

Molecular Weight: 559 g/mol

* For research use only. Not for human or veterinary use.

(14E,18E)-lycopadiene - 111051-86-6

CAS No. 111051-86-6
Molecular Formula C40H78
Molecular Weight 559 g/mol
IUPAC Name (6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-octamethyldotriaconta-14,18-diene
Standard InChI InChI=1S/C40H78/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h21-22,33-34,37-40H,11-20,23-32H2,1-10H3/b35-21+,36-22+/t37-,38-,39+,40+/m1/s1
Standard InChI Key JBDZFQFIKGPIRH-PQPPKSKMSA-N
Isomeric SMILES C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/CC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)/C)C
SMILES CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C
Canonical SMILES CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C

(14E,18E)-lycopadiene is a tetraterpene hydrocarbon with the molecular formula C40H78 and a molecular weight of 559.0 g/mol. It is classified as an organic molecular entity and has been identified in the green microalga Botryococcus braunii, which is recognized for its ability to produce significant amounts of hydrocarbon oils that can be converted into biofuels. The compound's IUPAC name is (6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-octamethyldotriaconta-14,18-diene .

Source and Production

Botryococcus braunii is known for its unique biosynthetic pathways that lead to the production of various hydrocarbons including (14E,18E)-lycopadiene. Research indicates that this microalga utilizes geranylgeranyl diphosphate as a precursor in the biosynthesis of lycopadiene .

Potential Applications

The accumulation of (14E,18E)-lycopadiene in B. braunii has drawn interest for its potential applications in biofuel production due to its high energy content and renewable nature .

Spectroscopic Analysis

Studies utilizing Raman spectroscopy and Density Functional Theory (DFT) calculations have provided insights into the molecular vibrations of (14E,18E)-lycopadiene, aiding in its identification among various hydrocarbons .

Biosynthetic Pathway Studies

Research has focused on elucidating the enzymatic processes involved in the biosynthesis of (14E,18E)-lycopadiene. The discovery of squalene synthase-like enzymes in B. braunii highlights the diversification of enzyme functions leading to specialized tetraterpenoid oil production .

Hydrocarbon Metabolism

Studies have explored the metabolic pathways related to tetraterpene hydrocarbons in B. braunii, providing a deeper understanding of how these compounds are synthesized and their ecological roles .

Comparative Studies

Comparative studies on various tetraterpenes have been conducted to assess their structural similarities and differences which may influence their biological activities and potential uses in pharmaceuticals and biofuels .

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559.0442 g/mol